molecular formula C12H19FN2O4 B15312293 2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid

2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B15312293
M. Wt: 274.29 g/mol
InChI Key: MXVDZEFGENUPQQ-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a spirocyclic framework, which imparts significant stability and rigidity to its molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the protection of amino acids using tert-butoxycarbonyl (Boc) groups, followed by cyclization and fluorination reactions. The reaction conditions often include the use of organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with temperature control to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of its use .

Properties

Molecular Formula

C12H19FN2O4

Molecular Weight

274.29 g/mol

IUPAC Name

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C12H19FN2O4/c1-10(2,3)19-9(18)15-6-11(7-15)4-14-5-12(11,13)8(16)17/h14H,4-7H2,1-3H3,(H,16,17)

InChI Key

MXVDZEFGENUPQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2(C(=O)O)F

Origin of Product

United States

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